molecular formula C10H9NaO4 B561337 Sodium isoferulate CAS No. 110993-57-2

Sodium isoferulate

Cat. No.: B561337
CAS No.: 110993-57-2
M. Wt: 216.168
InChI Key: DSGXMEGLIMXDNB-WGCWOXMQSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Sodium isoferulate is typically synthesized through the neutralization of ferulic acid with sodium hydroxide . The reaction involves dissolving ferulic acid in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound.

Chemical Reactions Analysis

Sodium isoferulate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Esterification: this compound can react with alcohols to form esters, which are useful in various applications.

Scientific Research Applications

Sodium isoferulate has a wide range of scientific research applications, including:

Mechanism of Action

Sodium isoferulate exerts its effects primarily through its antioxidant properties. It neutralizes free radicals, preventing oxidative damage to cells and tissues. The compound also absorbs UV radiation, protecting the skin from harmful effects such as sunburn and premature aging. The molecular targets and pathways involved include the scavenging of reactive oxygen species and the inhibition of oxidative stress pathways.

Comparison with Similar Compounds

Sodium isoferulate is unique due to its dual function as an antioxidant and UV absorber. Similar compounds include:

    Ferulic Acid: The parent compound of this compound, also known for its antioxidant properties.

    Cinnamic Acid: Another compound with UV-absorbing properties, but less effective as an antioxidant compared to this compound.

    Sodium Ferulate: Similar in structure but differs in its specific applications and effectiveness in UV protection.

This compound stands out due to its combined benefits of UV protection and antioxidant activity, making it a valuable ingredient in various applications.

Properties

IUPAC Name

sodium;(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4.Na/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/q;+1/p-1/b5-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGXMEGLIMXDNB-WGCWOXMQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149434
Record name Sodium isoferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110993-57-2
Record name Sodium isoferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110993572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium isoferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM ISOFERULATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2BE5DM80G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.